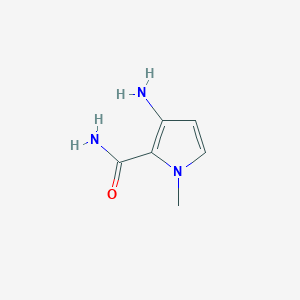![molecular formula C14H21ClN2 B11785857 7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785857.png)
7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is an organic compound with a complex structure that includes a benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine typically involves multiple steps. One common method includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions, including reduction and de-ketalation, lead to the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including as a receptor antagonist.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine involves its interaction with specific molecular targets. For instance, it may act as a receptor antagonist, binding to and inhibiting the activity of certain receptors in the body . This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: An intermediate in the synthesis of Tolvaptan, a vasopressin receptor antagonist.
7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin-5-one: Another intermediate used in the synthesis of labeled Tolvaptan.
Uniqueness
7-Chloro-N-isopropyl-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine is unique due to its specific structural features and potential applications. Its benzazepine core and chloro substituent contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C14H21ClN2 |
|---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
7-chloro-2-methyl-N-propan-2-yl-1,3,4,5-tetrahydro-2-benzazepin-5-amine |
InChI |
InChI=1S/C14H21ClN2/c1-10(2)16-14-6-7-17(3)9-11-4-5-12(15)8-13(11)14/h4-5,8,10,14,16H,6-7,9H2,1-3H3 |
InChI Key |
MTNYLGNORUWNLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCN(CC2=C1C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


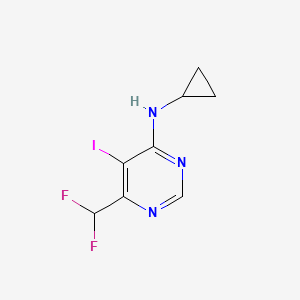
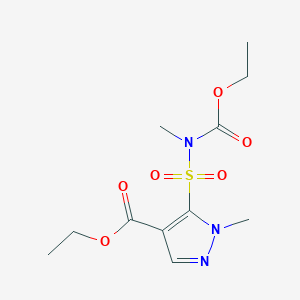
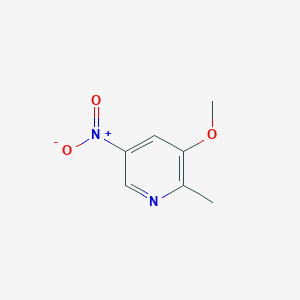
![2-(2-Methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11785801.png)
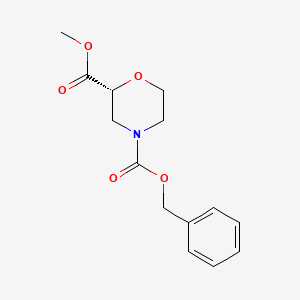



![Methyl 2-(2-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11785835.png)



